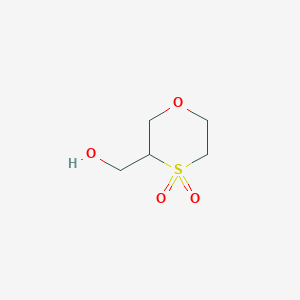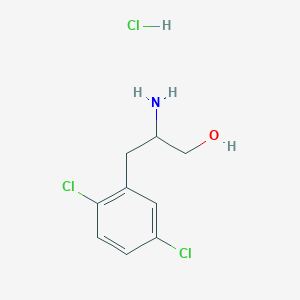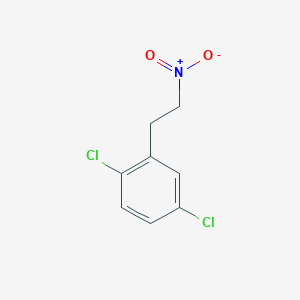
1,4-Dichloro-2-(2-nitroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-2-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of benzene, featuring two chlorine atoms and a nitroethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-(2-nitroethyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1,4-dichlorobenzene to introduce the nitro group, followed by the addition of an ethyl group through a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and alkylation processes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. Catalysts such as aluminum chloride are often used to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dichloro-2-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Reduction: The compound can be hydrogenated to form 1,4-dichloroaniline.
Substitution: Nucleophiles can displace the chloride atoms adjacent to the nitro group, forming derivatives such as phenols and anisoles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Reduction: Hydrogen gas and a metal catalyst.
Substitution: Nucleophiles such as ammonia, aqueous base, or methoxide.
Major Products Formed
Oxidation: 1,4-Dichloroaniline.
Reduction: 1,4-Dichloroaniline.
Substitution: Aniline derivatives, phenol derivatives, and anisole derivatives.
Applications De Recherche Scientifique
1,4-Dichloro-2-(2-nitroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,4-Dichloro-2-(2-nitroethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group and chlorine atoms on the benzene ring influence the reactivity and orientation of the compound in these reactions. The compound can form intermediates such as benzenonium ions, which further react to yield substituted benzene derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dichloro-2-nitrobenzene: Similar structure but lacks the ethyl group.
1,2-Dichloro-4-nitrobenzene: Different substitution pattern on the benzene ring.
2,4-Dichloro-1-(4-nitrophenoxy)benzene: Contains a nitrophenoxy group instead of a nitroethyl group.
Uniqueness
1,4-Dichloro-2-(2-nitroethyl)benzene is unique due to the presence of both chlorine and nitroethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H7Cl2NO2 |
|---|---|
Poids moléculaire |
220.05 g/mol |
Nom IUPAC |
1,4-dichloro-2-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H7Cl2NO2/c9-7-1-2-8(10)6(5-7)3-4-11(12)13/h1-2,5H,3-4H2 |
Clé InChI |
IYFZXYBSQIXQAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)CC[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13506266.png)
![2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B13506268.png)
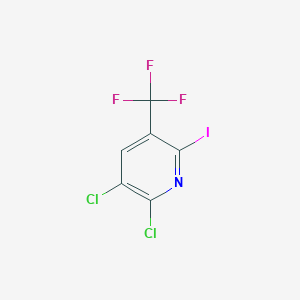
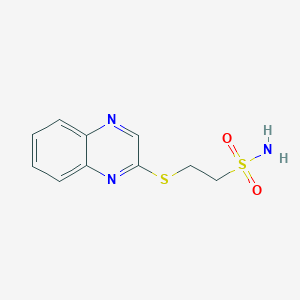
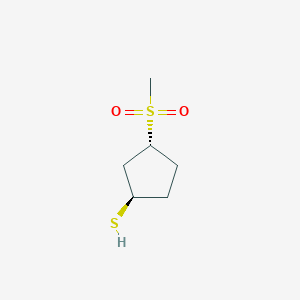
![2-Bromo-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid benzyl ester](/img/structure/B13506298.png)

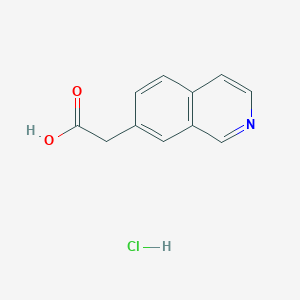
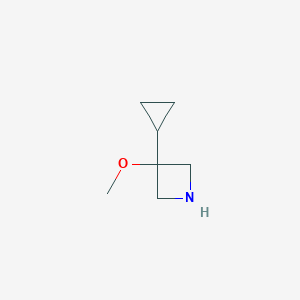
![4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid](/img/structure/B13506324.png)
![4-[(Tert-butoxycarbonyl)amino]cyclohex-1-ene-1-carboxylic acid](/img/structure/B13506327.png)
